molecular formula C21H21NO B6337572 4-(4-Pentylbenzoyl)quinoline;  97% CAS No. 1187167-35-6

4-(4-Pentylbenzoyl)quinoline; 97%

Cat. No. B6337572
CAS RN: 1187167-35-6
M. Wt: 303.4 g/mol
InChI Key: DYENLZGDROIJMA-UHFFFAOYSA-N
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Description

“4-(4-Pentylbenzoyl)quinoline; 97%” is a chemical compound with a molecular formula of C21H21NO . It is also known as PBQ. It is a unique organic compound used in scientific research.


Molecular Structure Analysis

The molecular structure of “4-(4-Pentylbenzoyl)quinoline; 97%” consists of a quinoline core with a pentylbenzoyl group attached at the 4-position . The molecular weight of this compound is 303.4 g/mol .


Chemical Reactions Analysis

Quinoline is a weak tertiary base that can react with acids to produce salts . Its reaction is analogous to pyridine, and benzones may participate in electrophilic and nucleophilic substitution processes .

Scientific Research Applications

Medicinal Chemistry

Quinoline motifs, such as those found in 3-(4-Pentylbenzoyl)quinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anticancer Applications

Quinoline derivatives have shown potential in anticancer applications . The unique structure of quinoline allows it to interact with diverse biological targets like proteins, receptors, and enzymes, which could pave the way for finding novel medication candidates to overcome recent world health problems .

Antioxidant Applications

Quinoline derivatives also exhibit antioxidant properties . This makes them valuable in the development of treatments for diseases caused by oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and certain types of cancer .

Anti-Inflammatory Applications

Quinoline derivatives have demonstrated anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and asthma .

Antimalarial Applications

Quinoline and its derivatives have been used in the treatment of malaria . The antimalarial activity of quinoline derivatives is primarily due to their ability to inhibit the formation of β-hematin, a crucial step in the lifecycle of the malaria parasite .

Anti-SARS-CoV-2 Applications

In the context of the COVID-19 pandemic, quinoline derivatives have shown potential anti-SARS-CoV-2 activities . This suggests that they could be used in the development of treatments for COVID-19 .

Future Directions

Quinoline and its derivatives have attracted the interest of researchers due to their wide variety of applications, such as the diverse spectrum of activities and their numerous uses in industrial and synthetic organic chemistry . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .

properties

IUPAC Name

(4-pentylphenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-2-3-4-7-16-10-12-17(13-11-16)21(23)19-14-18-8-5-6-9-20(18)22-15-19/h5-6,8-15H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYENLZGDROIJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Pentylphenyl)(quinolin-3-yl)methanone

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